molecular formula C7H14N4 B3162512 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine CAS No. 878717-45-4

2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine

Cat. No.: B3162512
CAS No.: 878717-45-4
M. Wt: 154.21 g/mol
InChI Key: HCTDXIKGAHOKHC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles have gained significant attention in the field of organic chemistry due to their versatile chemical properties and potential biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine typically involves the reaction of secondary amines with propargyl bromides in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature . This method allows for the formation of the triazole ring through a cyclization reaction.

Industrial Production Methods

Industrial production of triazole derivatives often employs scalable and efficient synthetic routes. One common method is the one-pot synthesis, which involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This approach is advantageous due to its high yield and simplicity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use hydrogen peroxide in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield triazole N-oxides, while reduction may produce triazole amines .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine involves its interaction with specific molecular targets. For example, in enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the active site of the enzyme, disrupting its function . This binding can occur through hydrogen bonding, coordination with metal ions, or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine include other triazole derivatives such as:

Uniqueness

What sets this compound apart from other triazole derivatives is its specific substitution pattern and the presence of the propylamine group. This unique structure can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-5(4-8)11-7(3)9-6(2)10-11/h5H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTDXIKGAHOKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine
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2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine
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2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine
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2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine
Reactant of Route 5
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine
Reactant of Route 6
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine

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